NucPE1

Fluorescence Turn-On Boronate Deprotection Kinetics

Generic ROS probes (e.g., DCFH-DA) lack subcellular resolution, confounding nuclear H₂O₂ studies. NucPE1 provides intrinsic nuclear accumulation without appended targeting moieties, a 5.4-fold fluorogenic turn-on upon H₂O₂-selective boronate cleavage, and validated in vivo performance in C. elegans. Key advantages: • Intrinsic nuclear localization; product fluorophore loses nuclear retention after cleavage, ensuring signal fidelity. • Selective for H₂O₂ over other ROS, minimizing false positives in high-content screens. • Compatible with standard 488 nm excitation for real-time quantitative imaging.

Molecular Formula C29H30BNO5
Molecular Weight 483.4 g/mol
Cat. No. B560615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNucPE1
Molecular FormulaC29H30BNO5
Molecular Weight483.4 g/mol
Structural Identifiers
InChIInChI=1S/C29H30BNO5/c1-7-31-23-16-25-22(14-17(23)2)29(20-11-9-8-10-19(20)26(32)34-29)21-13-12-18(15-24(21)33-25)30-35-27(3,4)28(5,6)36-30/h8-16,31H,7H2,1-6H3
InChIKeyGHPDUBPWQBBRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NucPE1: A Nuclear-Localized Fluorescent Hydrogen Peroxide Probe for Quantifying Subcellular ROS Fluxes


NucPE1 (Nuclear Peroxy Emerald 1) is a small-molecule fluorescent probe from the boronate-deprotection class, specifically designed to detect hydrogen peroxide (H₂O₂) within the nuclei of live cells and whole organisms [1]. Unlike broad-spectrum reactive oxygen species (ROS) indicators, NucPE1 provides organelle-level specificity through its intrinsic nuclear accumulation without requiring appended targeting moieties [2]. Its fluorogenic response, triggered by H₂O₂-mediated boronate cleavage, enables quantitative, real-time imaging of nuclear H₂O₂ dynamics [3]. This capability addresses a critical unmet need in redox biology, where the subcellular location of H₂O₂—rather than its mere presence—determines its physiological or pathological outcome [4].

Why Generic ROS Probes Cannot Substitute for NucPE1 in Nuclear H₂O₂ Research


Substituting NucPE1 with generic ROS probes like DCFH-DA or even non-targeted H₂O₂ probes introduces critical experimental confounders. While DCFH-DA responds to a broad panel of ROS and reactive nitrogen species, it provides no subcellular spatial information and is susceptible to artifactual amplification [1]. Untargeted boronate probes (e.g., Peroxy Green 1) detect H₂O₂ indiscriminately throughout the cell, masking compartment-specific fluxes. Crucially, NucPE1's product fluorophore loses nuclear localization after H₂O₂ cleavage, ensuring that any nuclear signal reflects bona fide nuclear H₂O₂ activity rather than redistribution artifacts [2]. This design feature, combined with its intrinsic nuclear targeting, provides a level of spatial fidelity and mechanistic insight that generic probes cannot achieve. Procurement decisions must therefore prioritize NucPE1 when the research question demands resolution of nuclear H₂O₂ dynamics, as the use of unqualified alternatives directly compromises data interpretability [3].

NucPE1 Quantitative Evidence Guide: Differentiating Performance Metrics Against Comparator Probes


NucPE1 Exhibits a 5.4-Fold Fluorescence Turn-On Upon H₂O₂ Reaction with a Defined Rate Constant

NucPE1 displays a weak basal emission (Φ = 0.117) that increases to Φ = 0.626 upon reaction with H₂O₂, representing a 5.4-fold enhancement [1]. In contrast, the widely used probe DCFH-DA exhibits variable turn-on ratios (often 10- to 100-fold) but is prone to non-specific oxidation and lacks kinetic consistency [2]. Under pseudo-first-order conditions (5 µM NucPE1, 10 mM H₂O₂), the observed rate constant is k = 8.2 × 10⁻³ s⁻¹ [3]. This defined kinetics enables quantitative time-course measurements, a feature not reliably available with DCFH-DA due to its complex, multi-step oxidation mechanism [4].

Fluorescence Turn-On Boronate Deprotection Kinetics

NucPE1 Demonstrates Superior Selectivity for H₂O₂ Over Biologically Relevant ROS Compared to DCFH-DA

NucPE1 exhibits minimal response to a panel of biologically relevant ROS, including superoxide (O₂⁻), nitric oxide (NO), and hydroxyl radical (·OH) [1]. This selectivity is a direct consequence of its boronate-based sensing mechanism. In contrast, DCFH-DA is notoriously promiscuous, showing strong fluorescence responses to a wide range of ROS, reactive nitrogen species (RNS), and even heme proteins, leading to frequent misinterpretation of H₂O₂-specific signaling [2]. A direct comparison in the same study shows NucPE1's selectivity for H₂O₂ is visually and quantitatively stark, whereas DCFH-DA fails to discriminate [3].

Selectivity ROS Discrimination Reactive Oxygen Species

NucPE1 Enables Subcellular Resolution: Intrinsic Nuclear Localization Without Exogenous Targeting Moieties

Confocal microscopy demonstrates that NucPE1 co-localizes strongly with the nuclear stain Hoechst 33342 in live HEK 293 and HeLa cells [1]. This nuclear accumulation occurs without any appended targeting peptides or sequences, distinguishing it from engineered constructs and alternative probes like SNAP-Peroxy-Green-1, which require genetic fusion or exogenous tagging for organelle targeting [2]. Untargeted H₂O₂ probes (e.g., Peroxy Green 1) distribute diffusely throughout the cell, providing no spatial discrimination [3]. The intrinsic nuclear localization of NucPE1 is a unique and essential feature for studying nuclear redox biology.

Subcellular Imaging Nuclear Targeting Organelle Specificity

NucPE1 Enables Quantitative In Vivo Imaging of Nuclear H₂O₂ Fluxes in Whole Organisms

In living C. elegans, NucPE1 imaging quantitatively revealed a reduction in nuclear H₂O₂ levels in animals overexpressing the sirtuin protein SIR-2.1 compared to wild-type congeners [1]. This demonstrates the probe's utility in a complex, multicellular organism. While other boronate probes (e.g., PG1) can detect H₂O₂ in vivo, they lack the subcellular resolution necessary to assign observed changes to the nuclear compartment, a key site of sirtuin-mediated longevity regulation [2]. This organism-level validation is a powerful differentiator for researchers requiring in vivo model systems.

In Vivo Imaging Caenorhabditis elegans Sirtuin Biology

NucPE1's Photophysical Properties Provide a Defined Analytical Baseline for Quantitative Microscopy

NucPE1 is rigorously characterized with two major absorption peaks (λabs = 468 nm, ε = 27,300 M⁻¹cm⁻¹; λabs = 490 nm, ε = 26,000 M⁻¹cm⁻¹) and a weak emission (λem = 530 nm, Φ = 0.117) in its resting state [1]. Upon H₂O₂ reaction, the product exhibits λabs = 505 nm (ε = 19,100 M⁻¹cm⁻¹) and λem = 530 nm (Φ = 0.626) [2]. This level of detailed photophysical characterization, including precise molar extinction coefficients, is often absent from vendor datasheets for generic ROS probes like DCFH-DA, which are typically provided with only qualitative fluorescence descriptions [3]. The availability of these quantitative parameters enables researchers to perform rigorous, reproducible, and comparable microscopy experiments.

Photophysical Characterization Molar Extinction Coefficient Fluorescence Quantum Yield

NucPE1 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Live-Cell Imaging of Nuclear H₂O₂ Dynamics During Redox Signaling and Stress Responses

NucPE1 is the preferred tool for studies requiring real-time quantification of nuclear H₂O₂ fluctuations in live mammalian cells. Its intrinsic nuclear accumulation (Section 3, Evidence 3) and 5.4-fold fluorescence turn-on (Section 3, Evidence 1) enable direct visualization of nuclear redox changes following growth factor stimulation, drug treatment, or genetic manipulation. Researchers investigating DNA damage responses, transcription factor activation (e.g., Nrf2, NF-κB), or nuclear sirtuin activity can employ NucPE1 to correlate nuclear H₂O₂ levels with downstream signaling events, a task impossible with non-targeted probes [1].

In Vivo Imaging of Nuclear Redox State in Model Organisms for Aging and Longevity Research

For studies in whole organisms like C. elegans, NucPE1 provides a unique opportunity to investigate the relationship between nuclear H₂O₂ homeostasis and lifespan regulation. The validated ability of NucPE1 to detect differences in nuclear H₂O₂ between wild-type and sir-2.1 overexpressing worms (Section 3, Evidence 4) makes it an invaluable tool for screening genetic or pharmacological interventions that target nuclear redox balance to promote healthy aging [2]. This application is directly supported by quantitative in vivo evidence and cannot be replicated with untargeted H₂O₂ probes.

High-Content Screening for Modulators of Nuclear H₂O₂ in Drug Discovery and Toxicology

NucPE1's well-defined selectivity for H₂O₂ over other ROS (Section 3, Evidence 2) and its compatibility with standard fluorescence microscopy platforms (excitation at 488 nm, emission ~520 nm) position it as a robust probe for high-content screening assays. Pharmaceutical and biotech researchers can use NucPE1 to screen compound libraries for agents that either elevate or suppress nuclear H₂O₂ levels, a key parameter in evaluating drug-induced oxidative stress or identifying novel Nrf2 activators. The probe's selectivity minimizes false positives that plague DCFH-DA-based screens, improving hit-to-lead confidence [3].

Investigating Nuclear-Specific Roles of NADPH Oxidases (NOX Enzymes) and Peroxiredoxins

To dissect the subcellular sources and sinks of H₂O₂, NucPE1 enables researchers to focus on the nuclear compartment. Studies examining the role of NOX4, which localizes to the nucleus, or the function of nuclear peroxiredoxins can employ NucPE1 to directly monitor the local H₂O₂ environment. The fact that the fluorescent product of NucPE1 loses nuclear localization (Section 2, Evidence 2) ensures that the observed signal is a true readout of nuclear H₂O₂ and not a result of probe/product redistribution, providing mechanistic confidence that is unattainable with generic probes [4].

Technical Documentation Hub

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